molecular formula C9H6BrF3O3 B3031104 5-Bromo-2-methoxy-3-(trifluoromethyl)benzoic acid CAS No. 1445995-86-7

5-Bromo-2-methoxy-3-(trifluoromethyl)benzoic acid

Cat. No. B3031104
CAS RN: 1445995-86-7
M. Wt: 299.04
InChI Key: LJLYACHFSQWEQL-UHFFFAOYSA-N
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Description

The compound 5-Bromo-2-methoxy-3-(trifluoromethyl)benzoic acid is a brominated methoxy benzoic acid derivative with a trifluoromethyl group. This compound is structurally related to various other brominated aromatic compounds that have been studied for their potential applications in materials science, medicinal chemistry, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of related brominated aromatic compounds often involves halogenation reactions, as seen in the preparation of tris(5-bromo-2-methoxyphenyl)bismuth bis(bromodifluoroacetate) with an 80% yield after recrystallization from a benzene-petroleum ether mixture . Similarly, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid demonstrates the use of halogenation and nucleophilic substitution reactions to introduce bromine and other functional groups onto the aromatic ring .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using X-ray diffraction analysis. For instance, tris(5-bromo-2-methoxyphenyl)bismuth bis(bromodifluoroacetate) exhibits a distorted trigonal-bipyramidal coordination with oxygen atoms of carboxylate substituents in axial positions and carbon atoms of the aryl groups at equatorial positions . The bond lengths and angles provide insight into the electronic and steric effects of substituents like bromine and methoxy groups on the aromatic ring.

Chemical Reactions Analysis

Brominated aromatic compounds participate in various chemical reactions, including nucleophilic substitution and coordination with metal ions. For example, 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue are used as fluorescent probes for sensing metal cations and pH changes . The high acidity of the fluorophenol moiety contributes to their sensitivity and selectivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by the presence of electron-withdrawing groups such as bromine and trifluoromethyl groups. These substituents affect the compound's reactivity, as seen in the study of 4-bromo-3-(methoxymethoxy) benzoic acid, where descriptors like ionization energy, hardness, and electrophilicity were determined to predict reactivity . The influence of solvents on these properties was also examined, showing that solvation can alter the values of reactivity descriptors.

Scientific Research Applications

Industrial Process Development

5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a relative of 5-Bromo-2-methoxy-3-(trifluoromethyl)benzoic acid, is crucial in synthesizing SGLT2 inhibitors, which are being studied for diabetes therapy. A scalable, cost-effective process for synthesizing this compound has been developed using dimethyl terephthalate as the starting material (Zhang et al., 2022).

Steric Pressure Analysis

Research on compounds like 1-Bromo-3,5-bis(trifluoromethyl)benzene and related bromo(trifluoromethyl)quinolines, which are structurally similar to this compound, reveals insights into steric pressure propagation in chemical reactions. These studies help understand the role of substituents like the trifluoromethyl group in chemical reactivity (Schlosser et al., 2006).

Halogen Bonding in Crystal Structures

4-Bromo-3,5-di(methoxy)benzoic acid, a compound similar to this compound, has been studied for its unique crystal structure. This research is significant in understanding the impact of methoxy-substituents on the strength of Br … Br type II halogen bonds, which is crucial in materials science and molecular design (Raffo et al., 2016).

Reactivity and Molecular Analysis

The structure and reactivity of 4-bromo-3-(methoxymethoxy) benzoic acid, closely related to this compound, have been analyzed. This includes studying the molecule's ionization energy, hardness, electrophilicity, and non-linear optical properties, providing a deeper understanding of its chemical behavior (Yadav et al., 2022).

Novel Compounds Synthesis

Research on tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate, a compound related to this compound, reveals new methodologies in synthesizing complex organometallic compounds. This contributes to advancing the field of organometallic chemistry and its applications in various industries (Sharutin & Sharutina, 2016).

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, and using it only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

5-bromo-2-methoxy-3-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O3/c1-16-7-5(8(14)15)2-4(10)3-6(7)9(11,12)13/h2-3H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLYACHFSQWEQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1C(F)(F)F)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301216841
Record name Benzoic acid, 5-bromo-2-methoxy-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301216841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1445995-86-7
Record name Benzoic acid, 5-bromo-2-methoxy-3-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1445995-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 5-bromo-2-methoxy-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301216841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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